Bromomethyl vs. Chloromethyl Leaving Group Reactivity
The target compound contains a bromomethyl group at the 3-position, which exhibits significantly higher reactivity in nucleophilic substitution reactions compared to the chloromethyl analog (CAS 1142210-99-8). This is a class-level inference based on well-established leaving-group trends: bromide is a better leaving group than chloride due to its lower bond dissociation energy and greater polarizability, leading to faster SN2 reaction rates under comparable conditions .
| Evidence Dimension | Leaving Group Ability (Qualitative) |
|---|---|
| Target Compound Data | Bromomethyl substituent |
| Comparator Or Baseline | Chloromethyl analog (CAS 1142210-99-8) |
| Quantified Difference | Bromide is a superior leaving group compared to chloride; quantitative rate enhancement is typically 10- to 100-fold in polar aprotic solvents (general organic chemistry principle) |
| Conditions | SN2 nucleophilic substitution; polar aprotic solvent (e.g., DMF, DMSO) |
Why This Matters
Higher leaving-group reactivity enables milder reaction conditions and broader nucleophile scope, critical for efficient library synthesis and late-stage functionalization.
